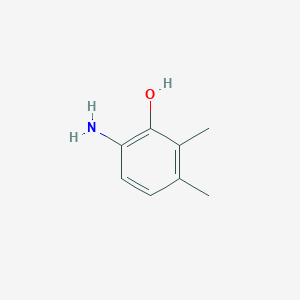

6-Amino-2,3-dimethylphenol

CAS No.: 23363-74-8

Cat. No.: VC2024193

Molecular Formula: C8H11NO

Molecular Weight: 137.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 23363-74-8 |

|---|---|

| Molecular Formula | C8H11NO |

| Molecular Weight | 137.18 g/mol |

| IUPAC Name | 6-amino-2,3-dimethylphenol |

| Standard InChI | InChI=1S/C8H11NO/c1-5-3-4-7(9)8(10)6(5)2/h3-4,10H,9H2,1-2H3 |

| Standard InChI Key | ZRTQIWOAHUHCJE-UHFFFAOYSA-N |

| SMILES | CC1=C(C(=C(C=C1)N)O)C |

| Canonical SMILES | CC1=C(C(=C(C=C1)N)O)C |

Introduction

Chemical Identity and Structure

6-Amino-2,3-dimethylphenol belongs to the class of aminophenols, featuring both hydroxyl and amino functional groups on an aromatic ring. It is characterized by an amino group at the 6-position and methyl groups at positions 2 and 3 of the phenol ring. This specific arrangement of functional groups contributes to its unique chemical and biological properties.

The compound is identified by CAS Registry Number 23363-74-8 and has the molecular formula C₈H₁₁NO with a molecular weight of 137.18 g/mol . It can be represented using various chemical notation systems as shown in Table 1.

Table 1: Chemical Identifiers for 6-Amino-2,3-dimethylphenol

Physical and Chemical Properties

6-Amino-2,3-dimethylphenol exists as a solid at standard temperature and pressure. Its distinctive molecular structure with both amino and hydroxyl functional groups gives it amphoteric properties, allowing it to act as both a proton donor and acceptor in chemical reactions. The physical properties of the compound are summarized in Table 2.

Table 2: Physical and Chemical Properties of 6-Amino-2,3-dimethylphenol

The compound has been found to be stable in solution. Research has shown that a 10% (w/v) solution in DMSO and in water/acetone (1:1 v/v) remains stable over a 7-day period at room temperature with recovery greater than 96% . This stability is important for its use in various laboratory applications.

Research Applications

Enzyme Inhibition Studies

6-Amino-2,3-dimethylphenol and its derivatives have been studied for their role in enzyme inhibition. These compounds can affect the activity of enzymes involved in the degradation of phenolic compounds, which has relevance for both environmental bioremediation and biochemical research.

Specifically, they have shown potential to inhibit monooxygenases, which are crucial enzymes in microbial systems for breaking down environmental pollutants. Related research on 2,6-dimethylphenol monooxygenase (MpdAB) indicates that such enzymes are involved in the biodegradation pathways of dimethylphenols and may have applications in vitamin E synthesis .

Pharmaceutical Applications

The dual functionality of 6-amino-2,3-dimethylphenol makes it a valuable building block for pharmaceutical synthesis. Its amino and hydroxyl functional groups provide sites for various chemical modifications, allowing it to serve as an intermediate in the creation of more complex bioactive compounds.

Research has indicated its potential use in the synthesis of:

-

Novel antimicrobial agents

-

Anticancer compounds

-

Other pharmaceutical intermediates

The specific positioning of the functional groups in 6-amino-2,3-dimethylphenol allows for selective chemical transformations, making it useful in multistep synthetic pathways leading to pharmaceutically relevant compounds.

Toxicological Assessments

Research into amino derivatives of phenols indicates that compounds like 6-amino-2,3-dimethylphenol may exhibit mutagenic properties under specific conditions. Studies involving cultured mammalian cells have assessed the safety profiles and potential risks associated with exposure to these compounds.

While specific toxicological data for 6-amino-2,3-dimethylphenol is limited, related compounds have undergone extensive safety assessments. For example, 3-amino-2,6-dimethylphenol (an isomer) has been evaluated by the Scientific Committee on Consumer Safety (SCCS) for use in oxidative hair dye formulations, with studies covering:

-

Acute toxicity

-

Skin irritation/corrosion

-

Eye irritation

-

Skin sensitization

Understanding the toxicological profile of aminophenols is critical for their safe use in research and potential commercial applications.

Related Compounds and Derivatives

Several structurally related compounds to 6-amino-2,3-dimethylphenol have been documented in the scientific literature:

Table 3: Related Compounds to 6-Amino-2,3-dimethylphenol

These related compounds share core structural elements but exhibit different properties due to the specific arrangement of functional groups. The hydrochloride salt form (131142-40-0) may offer improved solubility characteristics compared to the free base, which can be advantageous in certain applications .

The isomer 3-amino-2,6-dimethylphenol has been extensively studied for use in hair dye formulations and has received safety evaluations from regulatory bodies such as the SCCS . These evaluations provide valuable insights that may be partially applicable to understanding the properties and safety profile of 6-amino-2,3-dimethylphenol.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume